molecular formula C11H13NO2 B1279983 4-Benzylmorpholin-3-one CAS No. 61636-32-6

4-Benzylmorpholin-3-one

Cat. No. B1279983
Key on ui cas rn: 61636-32-6
M. Wt: 191.23 g/mol
InChI Key: PXAJALSKRUHGJR-UHFFFAOYSA-N
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Patent
US05190958

Procedure details

A solution of N-benzyl ethanolamine (60.4 g, 0.40 mol) in toluene (400 ml) was added over a period of 1 hour to a mechanically stirred suspension of sodium hydride (60% dispersion in mineral oil, 17.6 g, 0.44 mol) in toluene (800 ml). The reaction was heated under reflux for 2 hours before being cooled to room temperature and a solution of ethyl bromoacetate (44.4 ml, 0.40 mol) in toluene (600 ml) added over a period of 30 minutes. The reaction was then heated under reflux for 15 hours before being cooled to room temperature and water (1000 ml) added. The aqueous phase was extracted with ethyl acetate (3×200 ml) and the combined organic phases washed with brine (500 ml), dried with sodium sulphate and evaporated in vacuo. The resulting oil was purified by flash column chromatography upon silica gel using ethyl acetate: hexanes: triethylamine (70:28:2) as eluant affording the desired product as a yellow oil, 32 g, M+ found: 191.
Quantity
60.4 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
44.4 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].Br[CH2:15][C:16](OCC)=O.[OH2:21]>C1(C)C=CC=CC=1>[CH2:1]([N:8]1[CH2:16][CH2:15][O:11][CH2:10][C:9]1=[O:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
60.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCO
Name
Quantity
17.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
44.4 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3×200 ml)
WASH
Type
WASH
Details
the combined organic phases washed with brine (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by flash column chromatography upon silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(COCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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